Mif-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

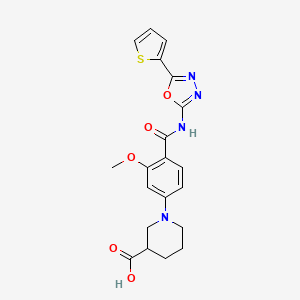

Molecular Formula |

C20H20N4O5S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

1-[3-methoxy-4-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C20H20N4O5S/c1-28-15-10-13(24-8-2-4-12(11-24)19(26)27)6-7-14(15)17(25)21-20-23-22-18(29-20)16-5-3-9-30-16/h3,5-7,9-10,12H,2,4,8,11H2,1H3,(H,26,27)(H,21,23,25) |

InChI Key |

DDYQIVGQBXREES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCCC(C2)C(=O)O)C(=O)NC3=NN=C(O3)C4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mif-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mif-IN-3 is a novel small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a range of inflammatory diseases and cancer. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions with MIF and the downstream consequences on cellular signaling pathways. This guide consolidates available data on its inhibitory activity, describes relevant experimental protocols for its characterization, and visualizes the complex biological processes involved.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a critical regulator of the innate and adaptive immune systems. It is a homotrimeric protein with a unique three-dimensional structure that houses a solvent-accessible channel. MIF exhibits both cytokine and enzymatic activities, including keto-enol tautomerase and thiol-protein oxidoreductase functions. Its biological effects are mediated through binding to its primary cell surface receptor, CD74, and co-receptors such as CD44, CXCR2, and CXCR4. Upon receptor engagement, MIF activates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways. These pathways collectively regulate cellular processes such as proliferation, survival, and the production of pro-inflammatory mediators. Given its central role in inflammation and cell growth, MIF has emerged as a promising therapeutic target for various pathologies.

This compound: A Novel MIF Inhibitor

This compound is identified as a potent inhibitor of MIF, as disclosed in patent WO2021258272A1 where it is referred to as compound 31.[1][2] While extensive peer-reviewed data on this compound is not yet publicly available, this guide synthesizes the known mechanisms of similar MIF inhibitors and outlines the experimental framework for characterizing this compound's specific mode of action. It is postulated that this compound, like other small molecule MIF inhibitors, exerts its effects by directly binding to MIF and modulating its functions.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is believed to be the direct inhibition of MIF's biological activities through binding to the protein. This interaction can interfere with two key aspects of MIF function: its enzymatic activity and its ability to bind to its cell surface receptors.

Inhibition of MIF Tautomerase Activity

MIF possesses a catalytic tautomerase active site located at the interface between its subunits. While the physiological relevance of this enzymatic activity is still under investigation, it serves as a well-defined binding pocket for small molecule inhibitors. It is hypothesized that this compound binds within or near this active site, thereby inhibiting the tautomerase activity of MIF. This binding event is a common mechanism for many known MIF inhibitors.

Disruption of the MIF-CD74 Receptor Interaction

A critical function of MIF is its interaction with the cell surface receptor CD74, which initiates downstream signaling. The binding of small molecule inhibitors to the tautomerase active site of MIF can allosterically hinder the interaction between MIF and CD74. By occupying the active site, this compound may induce conformational changes in MIF that prevent its effective binding to CD74, thereby blocking the initiation of MIF-mediated signaling cascades.

Signaling Pathways Modulated by this compound

By inhibiting the MIF-CD74 interaction, this compound is expected to suppress the activation of key downstream signaling pathways that are crucial for MIF's pro-inflammatory and pro-proliferative effects.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade activated by MIF. Inhibition of the MIF-CD74 interaction by this compound would be expected to reduce the phosphorylation and activation of ERK1/2, leading to decreased cell proliferation and survival.

PI3K/Akt Pathway

The PI3K/Akt pathway is another critical downstream target of MIF signaling, playing a significant role in cell survival and apoptosis resistance. This compound-mediated blockade of MIF signaling is anticipated to result in the downregulation of Akt phosphorylation.

NF-κB Pathway

MIF is a known activator of the NF-κB signaling pathway, a key regulator of inflammatory gene expression. By disrupting MIF's activity, this compound would likely lead to the suppression of NF-κB activation and a subsequent reduction in the production of pro-inflammatory cytokines.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table outlines the typical parameters used to characterize MIF inhibitors. Future studies on this compound will likely populate these fields.

| Parameter | Description | Expected Range for Potent Inhibitors |

| IC50 (Tautomerase) | The half-maximal inhibitory concentration against MIF's tautomerase activity. | Low µM to nM |

| Ki (Tautomerase) | The inhibition constant for the binding of the inhibitor to the tautomerase active site. | Low µM to nM |

| IC50 (MIF-CD74 Binding) | The half-maximal inhibitory concentration for the disruption of the MIF-CD74 interaction. | Low µM to nM |

| IC50 (Cell Proliferation) | The half-maximal inhibitory concentration against MIF-induced cell proliferation. | Low µM to nM |

| IC50 (ERK Phosphorylation) | The half-maximal inhibitory concentration against MIF-induced ERK phosphorylation. | Low µM to nM |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

MIF Tautomerase Activity Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of MIF.

-

Principle: MIF catalyzes the tautomerization of a non-physiological substrate, L-dopachrome methyl ester, which can be monitored spectrophotometrically by the decrease in absorbance at 475 nm.

-

Materials:

-

Recombinant human MIF

-

L-dopachrome methyl ester (substrate)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0)

-

96-well microplate reader

-

This compound and control compounds

-

-

Procedure:

-

Prepare serial dilutions of this compound and control compounds.

-

In a 96-well plate, add recombinant MIF to the assay buffer.

-

Add the inhibitor dilutions to the wells containing MIF and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the L-dopachrome methyl ester substrate to all wells.

-

Immediately measure the change in absorbance at 475 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

MIF-CD74 Binding Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to disrupt the interaction between MIF and its receptor CD74.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) format is used to measure the binding of biotinylated MIF to immobilized CD74 in the presence of an inhibitor.

-

Materials:

-

Recombinant human soluble CD74 (sCD74)

-

Biotinylated recombinant human MIF

-

High-binding 96-well ELISA plates

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

This compound and control compounds

-

-

Procedure:

-

Coat the ELISA plate with sCD74 overnight at 4°C.

-

Wash the plate and block non-specific binding sites with blocking buffer.

-

In a separate plate, pre-incubate biotinylated MIF with serial dilutions of this compound or control compounds.

-

Transfer the MIF-inhibitor mixtures to the sCD74-coated plate and incubate to allow for binding.

-

Wash the plate to remove unbound components.

-

Add Streptavidin-HRP conjugate and incubate.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the IC50 value for this compound.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of an inhibitor on MIF-induced cell proliferation.

-

Principle: The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Materials:

-

A suitable cell line that proliferates in response to MIF (e.g., NIH/3T3 fibroblasts)

-

Cell culture medium and serum

-

Recombinant human MIF

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

This compound and control compounds

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Starve the cells in a low-serum medium to synchronize them.

-

Treat the cells with recombinant MIF in the presence of varying concentrations of this compound or control compounds.

-

Incubate for a period sufficient to observe a proliferative response (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Determine the IC50 of this compound for the inhibition of MIF-induced cell proliferation.

-

Western Blot for ERK Phosphorylation

This assay detects the phosphorylation status of ERK, a key downstream target of MIF signaling.

-

Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates following treatment with MIF and an inhibitor.

-

Materials:

-

A cell line responsive to MIF-induced ERK phosphorylation (e.g., HeLa cells)

-

Recombinant human MIF

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against p-ERK1/2 and total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

This compound and control compounds

-

-

Procedure:

-

Culture cells to an appropriate confluency.

-

Starve the cells to reduce basal ERK phosphorylation.

-

Pre-treat the cells with different concentrations of this compound or control compounds.

-

Stimulate the cells with recombinant MIF for a short period (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-ERK1/2 and total ERK1/2.

-

Incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK and assess the inhibitory effect of this compound.

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound inhibits MIF, blocking downstream signaling pathways.

Experimental Workflow: MIF-CD74 Binding Assay

Caption: ELISA-based workflow to measure this compound's inhibition of MIF-CD74 binding.

Logical Relationship: Mechanism of Inhibition

References

An In-depth Technical Guide to the Biological Target of Mif-IN-3

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: Mif-IN-3 Targets Macrophage Migration Inhibitory Factor (MIF)

This compound is a small molecule inhibitor whose primary biological target is the Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine with a critical role in the regulation of innate and adaptive immunity.[1] It is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, as well as cancer, making it a compelling target for therapeutic intervention.[1] this compound is part of a broader class of MIF inhibitors designed to modulate its pro-inflammatory and cell growth-promoting activities.

Mechanism of Action: Inhibition of MIF Tautomerase Activity and Receptor Interaction

MIF possesses a unique tautomerase enzymatic activity, the biological relevance of which is still under investigation.[2] However, the active site for this enzymatic function is a key binding pocket for many small molecule inhibitors.[3] Inhibition of the tautomerase activity is a common method for quantifying the potency of MIF inhibitors.[2] It is understood that compounds binding to this site can also interfere with MIF's interaction with its primary cell surface receptor, CD74.[3][4]

The binding of MIF to CD74 initiates a cascade of downstream signaling events that are central to its biological functions.[4][5] This interaction often involves the recruitment of co-receptors such as CD44, CXCR2, and CXCR4 to form a signaling complex.[6] By targeting the tautomerase active site, inhibitors like this compound can allosterically hinder the protein-protein interactions necessary for receptor activation and subsequent signal transduction.

Quantitative Data on MIF Inhibitors

| Inhibitor | Target | Assay Type | IC50 (µM) | Ki (µM) | Kd (µM) | Reference |

| Compound 24 | Human MIF | MIF-CD74 Binding | 1.5 | - | - | [3] |

| Compound 24 | Human MIF | Tautomerase Inhibition | 0.5 | - | - | [3] |

| Compound 23 | Human MIF | Tautomerase Inhibition | 3 | - | - | [3] |

| Compound 32 | Human MIF | Tautomerase Inhibition | 4 | - | - | [3] |

| 4-IPP | Human MIF | Tautomerase Inhibition | 4.5 | - | - | [3] |

| ISO-1 | MIF | Tautomerase Inhibition | ~7 | 24 | - | |

| Jorgensen-3g | MIF | Tautomerase Inhibition | ~1 | - | - | |

| Jorgensen-3h | MIF | Tautomerase Inhibition | ~1 | - | - | |

| NVS-2 | MIF | Tautomerase Inhibition | 0.020 | 0.027 | 0.055 | |

| Iguratimod (T-614) | MIF | Tautomerase Inhibition | 6.81 | - | - | |

| MKA031 | MIF | Tautomerase Inhibition | 1.7 | - | 95 | [7] |

| RDR 03785 | MIF | Tautomerase Inhibition | 0.36 | - | - | [7] |

| MIF2-IN-1 | MIF2 | Tautomerase Inhibition | 1.0 | - | - | [7] |

Signaling Pathways Modulated by this compound

By inhibiting MIF, this compound is expected to modulate several key downstream signaling pathways that are crucial for cell proliferation, survival, and inflammation. The primary pathways affected are the MAPK/ERK and PI3K/Akt cascades, which are activated upon MIF binding to the CD74 receptor complex.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize MIF inhibitors like this compound.

MIF Tautomerase Activity Assay

This assay is a primary method for screening and quantifying the inhibitory potential of compounds against MIF's enzymatic activity.

Protocol Details:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, add a defined concentration of MIF to each well.

-

Add varying concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 5-20 minutes) at room temperature.[2]

-

Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to each well.[2]

-

-

Data Acquisition and Analysis:

-

Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the MIF tautomerase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

MIF-CD74 Binding Assay

This assay directly measures the ability of an inhibitor to disrupt the interaction between MIF and its primary receptor, CD74.

Protocol Details:

-

Reagent Preparation:

-

Recombinant human MIF and the extracellular domain of CD74 are required.

-

Prepare stock solutions of this compound at various concentrations.

-

-

Assay Procedure (ELISA-based):

-

Coat a 96-well plate with recombinant CD74 and block non-specific binding sites.

-

Pre-incubate a fixed concentration of biotinylated MIF with varying concentrations of this compound.

-

Add the MIF/Mif-IN-3 mixture to the CD74-coated wells and incubate to allow binding.

-

Wash the wells to remove unbound MIF.

-

Add streptavidin-horseradish peroxidase (HRP) to detect the bound biotinylated MIF.

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

The absorbance is proportional to the amount of MIF bound to CD74.

-

Calculate the percentage of inhibition of binding for each concentration of this compound.

-

Determine the IC50 for the disruption of the MIF-CD74 interaction.

-

Cellular Assays for Downstream Signaling

To confirm the biological activity of this compound, its effect on downstream signaling pathways in a cellular context can be assessed.

Protocol Details (Western Blot for ERK Phosphorylation):

-

Cell Culture and Treatment:

-

Culture a cell line that expresses CD74 (e.g., human fibroblasts or monocytes).[5]

-

Serum-starve the cells to reduce basal signaling.

-

Pre-treat the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with a known concentration of recombinant MIF.

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Use appropriate secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

-

Assess the dose-dependent inhibition of MIF-induced ERK phosphorylation by this compound.

-

Conclusion

This compound targets the pleiotropic cytokine MIF, a key regulator of inflammation and cell growth. By inhibiting MIF's tautomerase activity and its interaction with the CD74 receptor, this compound can effectively block downstream signaling pathways, including the MAPK/ERK and PI3K/Akt cascades. The experimental protocols outlined provide a robust framework for the characterization of this compound and other novel MIF inhibitors. Further investigation into the specific quantitative parameters of this compound and its effects in various disease models will be crucial for its development as a potential therapeutic agent.

References

- 1. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction Between Macrophage Migration Inhibitory Factor and CD74 in Human Immunodeficiency Virus Type I Infected Primary Monocyte-Derived Macrophages Triggers the Production of Proinflammatory Mediators and Enhances Infection of Unactivated CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Mif-IN-3 and Macrophage Migration Inhibitory Factor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine with a critical role in the regulation of inflammatory responses and immune cell function.[1][2][3] Its involvement in a wide array of pathological conditions, including autoimmune diseases, and cancer, has established it as a significant therapeutic target.[4][5][6] This guide provides a comprehensive overview of MIF, its signaling pathways, and the inhibitory compound Mif-IN-3. It includes detailed experimental protocols for the characterization of MIF inhibitors and presents quantitative data for a selection of these molecules to facilitate comparative analysis.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

MIF is a 12.5 kDa protein that functions as a pro-inflammatory cytokine and also exhibits enzymatic activities, including tautomerase and oxidoreductase functions.[1][7] It is constitutively expressed by a variety of cell types, including immune cells like T-lymphocytes and macrophages, and is stored in pre-formed cytoplasmic pools, allowing for its rapid release upon inflammatory stimuli.[2][3] MIF plays a pivotal role in the innate immune system by counter-regulating the anti-inflammatory effects of glucocorticoids.[1][8]

Structurally, MIF exists as a homotrimer, with each monomer comprising two antiparallel α-helices and a four-stranded β-sheet.[1] This trimeric structure forms a central channel that houses the tautomerase active site.[1]

The MIF Signaling Network

MIF exerts its biological effects through a complex signaling network initiated by its binding to the cell surface receptor CD74.[1][8][9] This interaction often involves the recruitment of co-receptors such as CD44, CXCR2, and CXCR4 to form a signaling complex.[9][10][11] Activation of this receptor complex triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and inflammation.

Key signaling pathways activated by MIF include:

-

MAPK/ERK Pathway: The MIF-CD74 interaction leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK)1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway.[8][10][12] This pathway is central to regulating cell proliferation and survival.

-

PI3K/Akt Pathway: MIF signaling also activates the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for promoting cell survival and inhibiting apoptosis.[9][10][11]

-

NF-κB Signaling: The activation of the NF-κB pathway by MIF leads to the transcription of various pro-inflammatory genes, further amplifying the inflammatory response.[1][11]

-

AMPK Pathway: MIF can also modulate cellular metabolism through the activation of the AMP-activated protein kinase (AMPK) pathway.[1][13]

This compound and Other Small Molecule Inhibitors of MIF

The enzymatic and cytokine activities of MIF have made it an attractive target for the development of small molecule inhibitors. These inhibitors typically target the tautomerase active site of MIF, thereby interfering with its biological functions.[14]

Quantitative Data for MIF Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several known MIF inhibitors, providing a basis for comparison. While specific quantitative data for "this compound" is not widely published, the data for other inhibitors illustrates the range of potencies achieved.

| Compound Name | IC50 (µM) | Assay Type | Reference |

| ISO-1 | ~7 | Tautomerase Activity | [5] |

| 4-IPP | ~5 | Tautomerase Activity | [15] |

| Iguratimod (T-614) | 6.81 | Tautomerase Activity | [5][16] |

| MKA031 (compound 6y) | 1.7 | Tautomerase Activity | [17][18] |

| MIF2-IN-1 (compound 5d) | 1.0 | Tautomerase Activity | [17] |

| RDR 03785 | 0.36 | Tautomerase Activity | [17] |

| CMFT | 0.47 | MIF mRNA Expression | [19] |

Experimental Protocols for Characterizing MIF Inhibitors

The following sections provide detailed methodologies for key experiments used to identify and characterize MIF inhibitors.

MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the keto-enol tautomerase activity of MIF.[20][21] Two common substrates are L-dopachrome methyl ester and 4-hydroxyphenylpyruvic acid (4-HPP).[22][23]

Principle: The enzymatic conversion of the substrate by MIF is monitored spectrophotometrically. A decrease in the rate of conversion in the presence of an inhibitor indicates its inhibitory activity.

Materials:

-

Recombinant human MIF protein

-

Substrate: L-dopachrome methyl ester or 4-HPP

-

Assay Buffer (e.g., 10 mM potassium phosphate buffer, 0.5 mM EDTA, pH 6.2)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of recombinant human MIF (e.g., 120 nM) in the assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add a defined volume of the MIF solution to each well.

-

Add a small volume of the diluted test compounds to the respective wells and incubate for a specified period (e.g., 30 minutes on ice) to allow for binding.[22]

-

Prepare a fresh solution of the substrate (e.g., L-dopachrome) immediately before use.[22]

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 475 nm for L-dopachrome) at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.[22]

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule inhibitor to its protein target in real-time.[24][25][26]

Principle: One molecule (the ligand, e.g., MIF) is immobilized on a sensor chip. The binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).[24][26]

Materials:

-

SPR instrument (e.g., BIAcore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

-

Running buffer (e.g., HBS-EP+)

-

Recombinant human MIF protein

-

Test compounds

-

Activation reagents (e.g., NHS/EDC)

-

Deactivation reagent (e.g., ethanolamine-HCl)

Protocol:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[27]

-

Inject the MIF protein solution in the appropriate immobilization buffer to achieve the desired immobilization level (e.g., 3000-5000 RU).[27]

-

Deactivate any remaining active groups on the surface by injecting ethanolamine-HCl.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the test compound in running buffer.

-

Inject the different concentrations of the test compound over the immobilized MIF surface at a constant flow rate.

-

Monitor the association phase (binding) and dissociation phase (wash-off with running buffer) in real-time.

-

-

Data Analysis:

-

The resulting sensorgrams (response vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

-

Conclusion

MIF represents a validated and compelling target for therapeutic intervention in a range of inflammatory and proliferative diseases. The development of potent and selective small molecule inhibitors, such as those highlighted in this guide, is a promising strategy for modulating the pathological activities of MIF. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers and drug development professionals working to advance novel MIF-targeted therapies. Further investigation into the specific properties of emerging inhibitors like this compound will be crucial for their translation into clinical applications.

References

- 1. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 2. Macrophage migration inhibitory factor (MIF): a promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage migration inhibitory factor (MIF): A multifaceted cytokine regulated by genetic and physiological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrophage migration inhibitory factor: Exploring physiological roles and comparing health benefits against oncogenic and autoimmune risks (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Macrophage migration inhibitory factor family proteins are multitasking cytokines in tissue injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 12. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 15. MIF Antagonist III, 4-IPP [sigmaaldrich.com]

- 16. Macrophage migration inhibitory factor (MIF) in CNS diseases: Functional regulation and potential therapeutic indication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A small-molecule allele-selective transcriptional inhibitor of the MIF immune susceptibility locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. path.ox.ac.uk [path.ox.ac.uk]

- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 27. dhvi.duke.edu [dhvi.duke.edu]

Unveiling the In Vitro Function of Mif-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the regulation of innate and adaptive immunity.[1][2] Its involvement in a wide array of inflammatory diseases and cancer has positioned it as a significant therapeutic target. This technical guide provides an in-depth overview of the in vitro function of Mif-IN-3, a novel inhibitor of MIF. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to facilitate further research and drug development efforts.

Core Function of this compound: Inhibition of MIF Activity

This compound is a small molecule inhibitor designed to target the biological activity of Macrophage Migration Inhibitory Factor (MIF). While specific quantitative data for this compound's inhibitory concentration (IC50) and binding affinity remain proprietary and are primarily detailed within patent literature (WO2021258272A1), the compound is part of a class of inhibitors developed to modulate the inflammatory and proliferative effects of MIF. For context, other well-characterized MIF inhibitors exhibit a range of potencies, with IC50 values typically in the micromolar range.

Comparative Inhibitory Activity of MIF Inhibitors

To provide a framework for understanding the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several known MIF inhibitors.

| Inhibitor | IC50 (µM) | Target |

| ISO-1 | 7 | Tautomerase active site |

| 4-IPP | - | Covalent inhibitor |

| SCD-19 | - | Tautomerase active site |

| MKA031 | 1.7 | Non-competitive inhibitor |

| RDR 03785 | 0.36 | Covalent inhibitor |

| MIF-IN-5 | 4.8 | Competitive inhibitor |

Data for 4-IPP and SCD-19 IC50 values were not explicitly found in the provided search results.

Mechanism of Action: Targeting the MIF Signaling Cascade

MIF exerts its biological effects through a complex signaling network initiated by its binding to the cell surface receptor CD74.[3] This interaction triggers a cascade of intracellular events, primarily through the MAPK/ERK and PI3K/AKT pathways, leading to cellular proliferation, inflammation, and survival.[3][4][5] this compound, as an inhibitor of MIF, is designed to disrupt these downstream signaling events.

MIF Signaling Pathways

The following diagram illustrates the principal signaling pathways activated by MIF.

Caption: MIF signaling cascade initiated by receptor binding.

Experimental Protocols for In Vitro Characterization

The in vitro evaluation of this compound's function relies on a series of well-established assays to determine its inhibitory effects on MIF's enzymatic activity and its downstream cellular consequences.

MIF Tautomerase Activity Assay

One of the key enzymatic functions of MIF is its tautomerase activity.[6] The inhibition of this activity is a primary screening method for MIF inhibitors.

Principle: This assay spectrophotometrically measures the MIF-catalyzed conversion of a substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvate (4-HPP), to a product with a different absorbance spectrum.[6][7]

Detailed Protocol (4-HPP):

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human MIF protein in an appropriate buffer (e.g., 20 mM Tris, pH 7.4 with 20 mM NaCl).[8]

-

Prepare a stock solution of 4-HPP in the assay buffer.

-

Prepare a stock solution of this compound in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of MIF protein (e.g., 225 nM) to the wells containing the inhibitor and pre-incubate for 10 minutes.[7]

-

Initiate the reaction by adding a fixed concentration of 4-HPP (e.g., 0.5 mM).[7]

-

Immediately monitor the change in absorbance at 306 nm over time using a plate reader.[7]

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the MIF tautomerase inhibition assay.

Cell-Based Assays

To assess the biological impact of this compound in a cellular context, several in vitro assays are employed.

1. Cell Proliferation Assay:

Principle: MIF can promote the proliferation of various cell types. This assay measures the effect of this compound on the growth of MIF-sensitive cells.

Detailed Protocol (using a lung cancer cell line like LLC):

-

Cell Culture:

-

Culture LLC cells in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed cells into a 96-well plate at a specific density (e.g., 5 x 10^4 cells/mL).[9]

-

Treat the cells with varying concentrations of this compound. A known MIF inhibitor like ISO-1 can be used as a positive control.[9]

-

Incubate the cells for a defined period (e.g., 48 hours).[9]

-

Assess cell viability using a standard method such as MTT, XTT, or by direct cell counting with a hemocytometer.[9]

-

-

Data Analysis:

-

Determine the percentage of cell growth inhibition relative to untreated controls.

-

Calculate the IC50 value for the anti-proliferative effect.

-

2. Western Blot Analysis for Downstream Signaling:

Principle: This technique is used to detect changes in the phosphorylation status of key proteins in the MIF signaling pathway, such as ERK1/2 and AKT, upon treatment with this compound.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Culture appropriate cells (e.g., macrophages or cancer cell lines) and treat with this compound for a specified time.

-

Lyse the cells to extract total protein.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated and total ERK1/2 and AKT.

-

Use corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

References

- 1. Macrophage migration inhibitory factor (MIF): A multifaceted cytokine regulated by genetic and physiological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imbalance in Seminal Fluid MIF Indicates Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 5. The distinct functions of MIF in inflammatory cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. Inhibition of MIF with an Allosteric Inhibitor Triggers Cell Cycle Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of Macrophage Migration Inhibitory Factor (MIF) Inhibitors

A Note on Mif-IN-3: A comprehensive search for the specific compound "this compound" indicates that this designation refers to "compound 31" within patent WO2021258272A1. However, the full text of this patent is not publicly accessible through available search databases. Consequently, detailed information regarding the specific discovery, development, quantitative data, and experimental protocols for this compound cannot be provided at this time. This guide will, therefore, focus on the broader discovery and development of Macrophage Migration Inhibitory Factor (MIF) inhibitors, providing a framework and examples relevant to researchers, scientists, and drug development professionals.

Introduction to Macrophage Migration Inhibitory Factor (MIF) as a Therapeutic Target

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of innate and adaptive immunity. Initially identified for its ability to inhibit the random migration of macrophages, MIF is now recognized for its broad involvement in inflammation, cell proliferation, and autoimmune diseases. MIF is constitutively expressed by a variety of cell types and is rapidly released in response to inflammatory stimuli. Its unique biological functions, including the counter-regulation of glucocorticoid-induced immunosuppression, make it a compelling target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.

The Discovery of MIF Inhibitors: A General Workflow

The discovery of small molecule inhibitors of MIF typically follows a multi-step process that integrates computational and experimental approaches. The general workflow aims to identify and optimize compounds that can effectively modulate MIF's biological activity, primarily by targeting its tautomerase active site or its interaction with its primary receptor, CD74.

Key Signaling Pathways Involving MIF

MIF exerts its biological effects through a complex network of signaling pathways, primarily initiated by its binding to the cell surface receptor CD74. This interaction often involves the recruitment of co-receptors such as CD44, CXCR2, and CXCR4, leading to the activation of downstream signaling cascades that regulate inflammation, cell survival, and proliferation.

Mif-IN-3: A Deep Dive into a Novel MIF Tautomerase Inhibitor

For Immediate Release

This technical guide provides a comprehensive overview of Mif-IN-3, a novel and potent inhibitor of Macrophage Migration Inhibitory Factor (MIF), a key cytokine implicated in a range of inflammatory diseases and cancer. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MIF tautomerase pathway.

Introduction to this compound

This compound is a small molecule inhibitor of the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF). Identified from the patent WO2021258272A1, where it is designated as compound 31, this compound represents a promising candidate for the development of therapeutics targeting MIF-driven pathologies.[1][2][3] This guide will detail its mechanism of action, quantitative inhibitory data, the experimental protocols used for its characterization, and its effects on relevant signaling pathways.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against MIF tautomerase was determined through in vitro assays as detailed in the source patent. The key quantitative metric for its potency is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of MIF by 50%.

| Compound | Target | Assay Type | IC50 (μM) | Source |

| This compound (Compound 31) | MIF Tautomerase | Enzymatic Assay | 0.123 | WO2021258272A1 |

Mechanism of Action

This compound functions by inhibiting the tautomerase activity of MIF. The tautomerase active site of MIF is crucial for its pro-inflammatory and immunomodulatory functions. By binding to this site, this compound allosterically inhibits the biological activities of MIF, thereby reducing its downstream effects. This targeted inhibition makes this compound a specific tool for studying MIF biology and a potential therapeutic agent.

Experimental Protocols

The following is a detailed description of the key experimental protocol used to quantify the inhibitory effect of this compound on MIF tautomerase activity, as adapted from the methodologies described in the source patent.

In Vitro MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the tautomerase activity of recombinant human MIF.

Materials:

-

Recombinant Human MIF

-

This compound (or other test compounds)

-

L-dopachrome methyl ester (substrate)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired test concentrations in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: Recombinant human MIF is incubated with varying concentrations of this compound in the wells of a 96-well plate for a specified period at room temperature to allow for inhibitor binding.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, L-dopachrome methyl ester, to each well.

-

Kinetic Measurement: The decrease in absorbance, corresponding to the tautomerization of L-dopachrome methyl ester, is monitored kinetically over time using a spectrophotometer at a specific wavelength (e.g., 475 nm).

-

Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (enzyme and substrate without inhibitor). The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal curve.

Signaling Pathways and Cellular Effects

The inhibition of MIF tautomerase activity by this compound is expected to modulate downstream signaling pathways that are activated by MIF. While the patent WO2021258272A1 primarily focuses on the direct enzymatic inhibition, the known signaling cascades initiated by MIF provide a logical framework for the anticipated cellular effects of this compound.

MIF primarily signals through its cell surface receptor CD74, leading to the activation of several key pathways, including the MAPK/ERK and PI3K/Akt pathways. These pathways are central to cell proliferation, survival, and inflammatory responses.

Visualizing the Impact of this compound on MIF Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the MIF signaling pathway and the proposed point of intervention for this compound.

Caption: this compound inhibits MIF's tautomerase activity, blocking downstream signaling.

The following diagram illustrates the general workflow for evaluating a MIF tautomerase inhibitor like this compound.

References

The Role of Mif-IN-3 and Other MIF Inhibitors in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage Migration Inhibatory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the regulation of innate and adaptive immunity, as well as in inflammation and tumorigenesis.[1][2] Its multifaceted functions make it a compelling therapeutic target for a range of diseases, including autoimmune disorders, inflammatory conditions, and cancer.[3][4] Small molecule inhibitors targeting MIF have emerged as a promising class of therapeutics. This technical guide focuses on the role of MIF in cell signaling and the mechanisms by which its inhibitors, such as Mif-IN-3, modulate these pathways. Due to the limited public data on this compound, this guide will also draw upon data from other well-characterized MIF inhibitors, namely ISO-1 and Ibudilast, to provide a comprehensive overview.

This compound is identified as a small molecule inhibitor of MIF, extracted from patent WO2021258272A1, and is intended for research in immune inflammation-related diseases.[5] Like other MIF inhibitors, it is presumed to interfere with MIF's biological activities by targeting its tautomerase active site or allosteric sites, thereby disrupting downstream signaling cascades.[6][7]

MIF Signaling Pathways

MIF exerts its biological effects through a combination of receptor-mediated and intracellular signaling pathways. The primary cell surface receptor for MIF is CD74, which often forms a complex with CD44 to initiate downstream signaling.[8] MIF can also signal through chemokine receptors CXCR2 and CXCR4.[9] Upon binding to its receptors, MIF activates several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.[9][10]

MIF-Mediated Signaling Diagram

Caption: Overview of MIF-mediated signaling pathways.

Quantitative Data on MIF Inhibitors

The following table summarizes key quantitative data for the well-characterized MIF inhibitors ISO-1 and Ibudilast. This data can serve as a benchmark for evaluating novel inhibitors like this compound.

| Inhibitor | Target | IC50 | Ki | Mechanism of Action | Reference |

| ISO-1 | MIF D-dopachrome tautomerase | ~7 µM | 24 µM | Binds to the tautomerase active site, inhibiting pro-inflammatory activity. | [11][12] |

| Ibudilast | MIF tautomerase | 9.5 ± 5.6 μM | - | Non-competitive, allosteric inhibitor. | [7][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of MIF inhibitors on cell signaling.

MIF Tautomerase Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of MIF.

Materials:

-

Recombinant human MIF protein

-

L-dopachrome methyl ester (substrate)

-

Sodium phosphate buffer (50 mM, pH 6.0)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a solution of recombinant MIF in sodium phosphate buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (solvent only).

-

Add the MIF solution to the wells and incubate for a predetermined time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to all wells.

-

Immediately measure the change in absorbance at 475 nm over time using a microplate reader. The rate of decrease in absorbance corresponds to the rate of tautomerization.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Western Blot Analysis of MAPK/ERK and PI3K/Akt Pathway Activation

This protocol is used to assess the effect of a MIF inhibitor on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.

Materials:

-

Cell line known to respond to MIF (e.g., RAW 264.7 macrophages, NIH/3T3 fibroblasts)

-

Cell culture medium and supplements

-

Recombinant human MIF

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt (Ser473), and total Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

-

Stimulate the cells with recombinant MIF for a time determined by a preliminary time-course experiment (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Activation Assay

This protocol measures the effect of a MIF inhibitor on the activation and nuclear translocation of the p65 subunit of NF-κB.

Materials:

-

Cell line responsive to MIF (e.g., HeLa, THP-1)

-

Recombinant human MIF

-

Test compound (e.g., this compound)

-

Nuclear and cytoplasmic extraction reagents

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed cells in a multi-well imaging plate.

-

Pre-treat the cells with the test compound or vehicle control.

-

Stimulate the cells with MIF.

-

Fix and permeabilize the cells.

-

Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[14]

Experimental Workflow Diagram

Caption: A generalized experimental workflow.

Drug Development and Clinical Perspective

The development of MIF inhibitors is an active area of research for various therapeutic applications.[15] Small molecule inhibitors that target the tautomerase active site, like ISO-1, and allosteric inhibitors, such as Ibudilast, have shown efficacy in preclinical models of inflammatory diseases and cancer.[6][7][12] Monoclonal antibodies targeting MIF (e.g., Imalumab) or its receptor CD74 (e.g., Milatuzumab) have also been evaluated in early-phase clinical trials.[3][15] Ibudilast is currently in clinical trials for conditions like multiple sclerosis and amyotrophic lateral sclerosis, where MIF-mediated inflammation is implicated.[16][17] The diverse mechanisms of action of these inhibitors provide a range of strategies for modulating MIF activity in a clinical setting.

Conclusion

MIF is a critical regulator of inflammatory and immune responses, acting through a complex network of signaling pathways. Inhibitors of MIF, including the emerging compound this compound, represent a promising therapeutic strategy for a variety of diseases. By targeting the enzymatic activity or allosteric sites of MIF, these small molecules can effectively block downstream signaling through the MAPK/ERK, PI3K/Akt, and NF-κB pathways. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of novel MIF inhibitors for clinical applications. Further research into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The distinct functions of MIF in inflammatory cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage migration inhibitory factor (MIF) as a therapeutic target for rheumatoid arthritis and systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage migration inhibitory factor (MIF) as a therapeutic target for rheumatoid arthritis and systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 17. mymsaa.org [mymsaa.org]

In-Depth Technical Guide on the Effect of Small-Molecule MIF Inhibitors on Cytokine Release

Disclaimer: The compound "Mif-IN-3" specified in the topic does not appear in the currently available scientific literature. Therefore, this guide focuses on the effects of well-characterized, specific small-molecule inhibitors of Macrophage Migration Inhibitory Factor (MIF) on cytokine release, using publicly available data for compounds such as ISO-1 and newly identified inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the innate and adaptive immune systems.[1][2] It is involved in the regulation of inflammatory responses, cell-mediated immunity, and immunoregulation.[2] MIF is expressed by a variety of cell types, including T-cells, macrophages, and anterior pituitary cells. Unlike many other cytokines, MIF is stored in intracellular pools and can be rapidly released in response to various stimuli, such as bacterial products (e.g., lipopolysaccharide - LPS), inflammatory signals, and stress.[2]

Once released, MIF exerts its pro-inflammatory effects by binding to its cell surface receptor CD74, which then recruits co-receptors like CD44, CXCR2, and CXCR4 to initiate downstream signaling cascades.[2] These pathways include the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which ultimately lead to the production and release of a host of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][3] Given its central role in the inflammatory cascade, MIF has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.[4]

Quantitative Data on the Effect of MIF Inhibitors on Cytokine Release

The following tables summarize the quantitative effects of specific small-molecule MIF inhibitors on the release of key inflammatory cytokines from various cell types.

Table 1: Effect of ISO-1 on TNF-α Release

| Cell Type | Stimulus | Inhibitor Concentration | % Inhibition of TNF-α Release | Reference |

| Mouse Peritoneal Macrophages | LPS | Not Specified | Significant Inhibition | [5] |

| RIN-m5F (Insulinoma Cell Line) | IL-1β + IFN-γ (5 µg/ml) | 100 µM | ~50% | [2] |

| MIN6 (Insulinoma Cell Line) | IL-1β + IFN-γ (5 µg/ml) | 100 µM | ~40% | [2] |

Table 2: Effect of a Novel Biaryltriazole MIF Inhibitor (Hit-1) on Cytokine mRNA Expression

| Cell Type | Stimulus | Inhibitor Concentration | Cytokine mRNA Fold Change (vs. Stimulated Control) | Reference |

| RAW264.7 Macrophages | LPS (1 µg/mL) | 10 µM | TNF-α: ~0.5 | [6] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | 10 µM | IL-6: ~0.4 | [6] |

| RAW264.7 Macrophages | LPS (1 µg/mL) | 10 µM | IL-1β: ~0.3 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the effect of MIF inhibitors on cytokine release.

In Vitro Inhibition of TNF-α Secretion from Macrophages

This protocol is based on the methodology for assessing the effect of MIF inhibitors on cytokine release from macrophages.

Objective: To quantify the inhibitory effect of a small-molecule MIF inhibitor on the secretion of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Murine peritoneal macrophages or a macrophage cell line (e.g., RAW264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

MIF inhibitor (e.g., ISO-1) dissolved in a suitable vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Enzyme-Linked Immunosorbent Assay (ELISA) kit for mouse TNF-α

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment with Inhibitor: The following day, remove the culture medium and replace it with fresh medium containing the MIF inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included. Incubate the cells for 1-2 hours.

-

Stimulation: After the pre-incubation period, add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production. Include a negative control group of cells that are not stimulated with LPS.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell layer.

-

Cytokine Quantification by ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.[7][8][9][10][11] This typically involves the following steps:

-

Coating a 96-well ELISA plate with a capture antibody specific for TNF-α.

-

Blocking the plate to prevent non-specific binding.

-

Adding the collected supernatants and a serial dilution of a known TNF-α standard to the wells.

-

Incubating to allow the TNF-α to bind to the capture antibody.

-

Washing the plate and adding a biotinylated detection antibody.

-

Incubating and washing again, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a TMB substrate solution to develop a colorimetric signal.

-

Stopping the reaction with a stop solution.

-

Measuring the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Construct a standard curve from the absorbance values of the known TNF-α standards. Use this curve to calculate the concentration of TNF-α in each experimental sample. Calculate the percentage of inhibition for each inhibitor concentration compared to the LPS-stimulated vehicle control.

Inflammasome Activation Assay

This protocol outlines a general procedure for assessing the role of MIF inhibitors in NLRP3 inflammasome activation, which is crucial for the processing and release of IL-1β and IL-18.

Objective: To determine if a MIF inhibitor can block the activation of the NLRP3 inflammasome and the subsequent release of IL-1β.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a suitable monocytic cell line (e.g., THP-1)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

NLRP3 inflammasome activator (e.g., ATP, Nigericin, MSU crystals)

-

MIF inhibitor (e.g., COR123625)

-

ELISA kit for mouse or human IL-1β

-

Reagents for Western blotting (lysis buffer, antibodies against caspase-1 and IL-1β)

Procedure:

-

Priming (Signal 1): Seed cells in a culture plate and prime them with LPS (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: Add the MIF inhibitor at the desired concentrations to the primed cells and incubate for 1-2 hours.

-

Activation (Signal 2): Add an NLRP3 activator to the wells. For example, ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.

-

Supernatant and Lysate Collection: Collect the cell culture supernatants. Lyse the remaining cells in a suitable lysis buffer for Western blot analysis.

-

Cytokine Quantification: Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.

-

Western Blot Analysis: Analyze the cell lysates and supernatants by Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit in the supernatant) and processed IL-1β (p17 in the supernatant), as well as the pro-forms in the cell lysates.[12][13][14]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: MIF signaling pathway and point of intervention for inhibitors.

Experimental Workflow Diagram

Caption: Workflow for assessing MIF inhibitor effect on cytokine release.

References

- 1. Rutgers University Office of Research logo [rutgers.technologypublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. h-h-c.com [h-h-c.com]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ELISA Protocol [protocols.io]

- 11. youtube.com [youtube.com]

- 12. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]

- 13. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inflammasome [labome.com]

Preliminary Efficacy of MIF Inhibitors: A Technical Guide for Drug Development Professionals

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of a wide range of inflammatory diseases and cancers.[1][2][3] Its multifaceted functions, including the modulation of immune responses, promotion of cell proliferation, and inhibition of apoptosis, have established it as a compelling therapeutic target.[1][4] This technical guide provides a comprehensive overview of the preliminary efficacy of small molecule inhibitors targeting MIF, offering a framework for the evaluation of novel therapeutic candidates such as Mif-IN-3. While specific data for a compound designated "this compound" is not publicly available, this document synthesizes preclinical data from well-characterized MIF inhibitors to illustrate the potential efficacy profile and the experimental methodologies used for their assessment.

Mechanism of Action of MIF

MIF exerts its biological effects primarily through interaction with the cell surface receptor CD74, which then forms a complex with CD44 to initiate downstream signaling.[5][6] MIF can also bind to chemokine receptors CXCR2 and CXCR4.[2][7] This binding triggers a cascade of intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphatidylinositol 3-kinase (PI3K)/AKT, and NF-κB pathways.[6][7][8] These pathways are crucial in regulating inflammation, cell survival, and proliferation.[7][9]

Quantitative Data on MIF Inhibitor Efficacy

The efficacy of small molecule MIF inhibitors has been evaluated in various preclinical models. The following tables summarize key quantitative data from representative studies.

Table 1: In Vitro Efficacy of MIF Inhibitors

| Compound | Assay | IC50 | Cell Line/Target | Reference |

| Ibudilast | MIF Tautomerase Activity | 30.9 µM (Ki) | Recombinant MIF | [8] |

| Iguratimod | MIF Tautomerase Activity | 6.81 µM | Recombinant MIF | [8] |

| ISO-1 | MIF Tautomerase Activity | ~7 µM | Recombinant MIF | [8] |

| Jorgensen-3g | MIF Tautomerase Activity & MIF-CD74 Binding | ~1 µM | Recombinant MIF | [10] |

| Jorgensen-3h | MIF Tautomerase Activity & MIF-CD74 Binding | ~1 µM | Recombinant MIF | [10] |

Table 2: In Vivo Efficacy of MIF Inhibitors in Cancer Models

| Compound | Cancer Model | Animal Model | Key Findings | Reference |

| CPSI-2705 | Bladder Cancer | In vivo models | Decreased tumor growth and progression. | [10] |

| CPSI-1306 | Bladder Cancer | In vivo models | Decreased tumor growth and progression. | [10] |

| SCD-19 | Lung Cancer | In vivo models | Significantly attenuated lung cancer growth. | [10] |

| Anti-MIF Antibodies | Melanoma | Mice | Reduced angiogenesis. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel MIF inhibitors. Below are representative protocols for key experiments.

1. MIF Tautomerase Activity Assay

This assay is a common high-throughput screening method to identify potential MIF inhibitors.

-

Principle: MIF catalyzes the tautomerization of a non-physiological substrate, L-dopachrome methyl ester, which can be monitored spectrophotometrically.

-

Reagents:

-

Recombinant human MIF protein

-

L-dopachrome methyl ester

-

Test compound (e.g., this compound) at various concentrations

-

Assay buffer (e.g., phosphate-buffered saline)

-

-

Procedure:

-

Pre-incubate recombinant MIF with the test compound for a specified time.

-

Initiate the reaction by adding L-dopachrome methyl ester.

-

Measure the decrease in absorbance at 475 nm over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value of the test compound.

-

2. In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a MIF inhibitor in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line known to express MIF (e.g., bladder, lung, or melanoma cancer cells)

-

Test compound (e.g., this compound)

-

Vehicle control

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer the test compound or vehicle to the respective groups via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Conclusion

The available preclinical data for a range of small molecule MIF inhibitors demonstrate their potential as therapeutic agents for inflammatory diseases and cancer.[10] By targeting the tautomerase activity of MIF or its interaction with its receptor CD74, these compounds can effectively modulate downstream signaling pathways involved in disease progression. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the preclinical evaluation of novel MIF inhibitors like this compound. Further in vivo studies are warranted to establish a comprehensive efficacy and safety profile before advancing to clinical trials.

References

- 1. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. What are MIF inhibitors and how do they work? [synapse.patsnap.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Macrophage migration inhibitory factor (MIF): a promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 8. Macrophage migration inhibitory factor (MIF) in CNS diseases: Functional regulation and potential therapeutic indication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Macrophage Migration Inhibitory Factor (MIF) in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Inhibition of the Macrophage Migration Inhibitory Factor (MIF)-CD74 Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the principles, methodologies, and therapeutic potential of inhibiting the Macrophage Migration Inhibitory Factor (MIF) and its interaction with the CD74 receptor. A comprehensive search of publicly available scientific literature and databases did not yield specific information on a molecule designated "Mif-IN-3." Therefore, this document will address the broader subject of MIF-CD74 inhibition, utilizing data from well-characterized small molecule inhibitors as illustrative examples.

Introduction: The MIF-CD74 Axis as a Therapeutic Target

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical upstream role in regulating innate and adaptive immunity.[1] Initially identified for its ability to inhibit the random migration of macrophages, MIF is now understood to be a key mediator in a host of inflammatory and autoimmune diseases, as well as in tumorigenesis.[2][3] MIF exerts its primary extracellular functions by binding to the cell surface receptor CD74 (also known as the MHC class II-associated invariant chain).[1]

The engagement of MIF with CD74 initiates a cascade of downstream signaling events that promote cell proliferation, survival, and pro-inflammatory responses.[4] This signaling axis has been implicated in the pathogenesis of numerous diseases, making the disruption of the MIF-CD74 interaction a highly attractive strategy for therapeutic intervention.[2][5] This guide provides an in-depth overview of the MIF-CD74 signaling pathway, quantitative data on known inhibitors, detailed experimental protocols for studying this interaction, and workflows for inhibitor discovery.

The MIF-CD74 Signaling Pathway